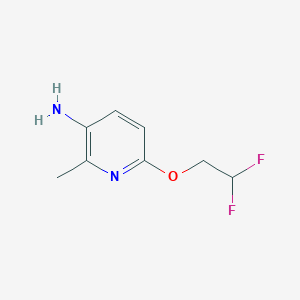

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine

Description

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is a pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 6-position, a methyl group at the 2-position, and an amine functional group at the 3-position. The 2,2-difluoroethoxy group (OCH2CF2) introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity in drug design.

Properties

Molecular Formula |

C8H10F2N2O |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

6-(2,2-difluoroethoxy)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(12-5)13-4-7(9)10/h2-3,7H,4,11H2,1H3 |

InChI Key |

GILCJTJIFBXQLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine typically involves the reaction of 2-methyl-3-aminopyridine with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine with key analogs, focusing on substituent effects, molecular properties, and research findings.

Structural and Molecular Properties

Electronic and Steric Effects

Electron-Withdrawing Groups :

- The 2,2-difluoroethoxy group in the target compound provides moderate electron withdrawal compared to the stronger trifluoroethoxy group (OCH2CF3) in the analog from . This difference may influence reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions.

- The difluoromethoxy group (OCHF2) in ’s compound exhibits less electron withdrawal than OCH2CF2 due to reduced fluorine density .

- The N-substituted side chain in ’s compound creates significant bulk, likely affecting binding kinetics in receptor-ligand interactions .

Biological Activity

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which may influence its interaction with biological targets and its overall pharmacological profile.

Chemical Structure and Properties

The molecular formula for 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is , with a molecular weight of approximately 182.18 g/mol. Its structure includes a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a difluoroethoxy group. The presence of fluorine atoms can enhance lipophilicity and potentially improve binding affinity to biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The difluoroethoxy moiety may enhance the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and efficacy.

Biological Activities

1. Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or by acting on specific receptors involved in inflammation, such as GPR17. This receptor has been implicated in neuroinflammatory processes, suggesting that modulation of GPR17 could have therapeutic implications for conditions like multiple sclerosis or stroke recovery .

3. Anticancer Properties

Preliminary studies suggest that 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its action on specific signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that pyridine derivatives with difluoroalkoxy substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study quantified the minimum inhibitory concentrations (MICs) against various pathogens, showing significant reductions in bacterial viability .

- GPR17 Modulation Study : In a study focused on GPR17 modulators, compounds structurally related to 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine were shown to influence myelination processes in vitro. The results indicated that these compounds could promote remyelination in models of demyelination, suggesting their potential utility in treating neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.